molecular formula C30H30N4O3 B2657419 Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922037-52-3

Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2657419
CAS No.: 922037-52-3
M. Wt: 494.595
InChI Key: OYJZHKDSBKBEMZ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 4-position with a 4-(diphenylmethyl)piperazine moiety and at the 3-position with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-(4-benzhydrylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-2-37-30(36)28-26(22-27(35)34(31-28)25-16-10-5-11-17-25)32-18-20-33(21-19-32)29(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-17,22,29H,2,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJZHKDSBKBEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This step often involves the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable diphenylmethyl halide reacts with the piperazine derivative.

    Construction of the Pyridazine Ring: The pyridazine ring is typically formed through a condensation reaction involving hydrazine derivatives and diketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Biological Research: It can be used as a tool compound to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The diphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogs with Piperazine Substitutions

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Key Difference : Replaces the diphenylmethyl group with a 2-fluorophenyl moiety.
  • Implications: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
Piperazine-Acetate Derivatives (e.g., Compounds 10d–10f from )
  • Examples :
    • 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
    • 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • Key Differences :
    • Ureido-thiazole substituents : Introduce hydrogen-bonding capabilities.
    • Trifluoromethyl groups : Enhance lipophilicity and electron-withdrawing effects.
  • Synthetic Efficiency : Yields range from 89.1% to 93.4%, indicating robust synthetic routes for piperazine-linked compounds .
Cetirizine Ethyl Ester ()
  • Structure : (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester.
  • Key Difference : A chlorophenyl-diphenylmethyl group on piperazine, linked to an ethoxyacetic acid chain.
  • Implications : Cetirizine’s antihistamine activity suggests that diphenylmethyl-piperazine derivatives may target histamine receptors, though the pyridazine core in the target compound could alter selectivity .

Pyridazine Derivatives with Sulfur-Containing Substituents

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
  • Key Difference : Replaces the piperazine group with a butylsulfanyl moiety.
  • The alkyl chain enhances lipophilicity but may reduce solubility in aqueous media .
Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
  • Key Difference : Branched sec-butylsulfanyl group.
  • Implications : Steric effects from branching may hinder crystallization, impacting formulation stability .

Pharmacological Analogs

Antihypertensive Pyridazine Derivatives ()
  • Examples : 6-Oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide derivatives.
  • Key Differences : Lack piperazine substituents but feature carbohydrazide groups.
  • Activity : Demonstrated antihypertensive effects, suggesting pyridazine derivatives may modulate cardiovascular targets .

Biological Activity

Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridazine core linked to a piperazine moiety and a diphenylmethyl group. Its chemical formula is C23H26N4O3C_{23}H_{26}N_4O_3, and it features multiple functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyridazine, including the compound , show promising antitumor properties. A study highlighted the efficacy of similar pyrazole derivatives in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may act on key signaling pathways involved in cancer cell survival and proliferation, such as the inhibition of BRAF(V600E) and EGFR pathways .
  • Case Study : In vitro studies demonstrated that related compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested alone and in combination with doxorubicin, revealing enhanced cytotoxicity when used together .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
  • Case Study : A specific derivative demonstrated significant reduction in inflammation markers in animal models of arthritis, suggesting that the dihydropyridazine framework may contribute to its anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated:

  • Broad-spectrum Activity : Pyrazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Case Study : A series of experiments indicated that certain derivatives exhibited notable antifungal activity against pathogens like Candida albicans and Aspergillus niger, highlighting their potential as therapeutic agents in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureEffect on Activity
Dihydropyridazine CoreEssential for antitumor activity
Piperazine MoietyContributes to receptor binding affinity
Diphenylmethyl GroupEnhances lipophilicity, improving bioavailability

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